N-Chloro-N'-phenylurea
Description
General Context of Urea (B33335) Derivatives in Contemporary Chemical Research
Urea derivatives, organic compounds featuring the (R2N)2CO functional group, are of substantial interest in both practical and theoretical chemistry. rsc.org Beyond the parent compound, urea, N-substituted ureas are a diverse class of molecules with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net For instance, certain phenylurea herbicides are widely used in agriculture to control weed growth by inhibiting photosynthesis. wikipedia.orgnih.gov In medicinal chemistry, substituted ureas are found in a variety of therapeutic agents. researchgate.net
The synthesis of N-substituted ureas can be achieved through several methods. A common approach involves the reaction of isocyanates with amines. rsc.org Other methods include the reaction of primary amides with a source of ammonia (B1221849), which proceeds through an in-situ generated isocyanate intermediate via a Hofmann rearrangement. nih.govmdpi.com The development of efficient and environmentally benign synthetic routes to these valuable compounds remains an active area of research. ics-ir.org
Fundamental Principles and Reactivity of N-Halogenated Organic Species
N-halogenated organic compounds, characterized by a nitrogen-halogen (N-X) bond, are a class of highly reactive molecules widely employed as reagents in organic synthesis. researchgate.net The reactivity of these species stems from the lability of the N-X bond, which can undergo homolytic or heterolytic cleavage depending on the reaction conditions and the nature of the substituents. researchgate.netcdnsciencepub.com This allows them to act as sources of halogen radicals, halogen cations, or N-centered radicals, cations, or anions. researchgate.net
Consequently, N-halo reagents are utilized in a broad spectrum of organic transformations, including halogenations, oxidations, and the formation of various carbon-heteroatom bonds. researchgate.net For example, N-halosuccinimides are popular oxidizing agents and are used for the halogenation of various organic substrates. cdnsciencepub.com The reactivity of N-halogenated compounds is influenced by steric and electronic factors of the surrounding molecular framework.
Specific Research Focus on N-Chloro-N'-phenylurea: A Review of Current Understanding and Definitional Scope
This compound is a specific derivative that combines the structural features of both N-substituted ureas and N-halogenated compounds. Its study is primarily situated within the context of its formation as a transformation product of phenylurea herbicides during water disinfection processes involving chlorine. nih.govmdpi.com Research has shown that the chlorination of phenylurea can occur at the nitrogen atoms of the urea moiety, leading to the formation of N-chlorinated products. mdpi.com
While not extensively isolated and characterized as a standalone synthetic reagent, its transient formation and subsequent reactions are of interest in understanding the environmental fate of phenylurea-based pollutants. The reactivity of this compound is expected to be dictated by the polarized N-Cl bond, making it a potential chlorinating or oxidizing agent, analogous to other N-chloro compounds.
Structure
3D Structure
Properties
CAS No. |
113546-44-4 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-chloro-3-phenylurea |
InChI |
InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI Key |
ULYSMQORPOQZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of N Chloro N Phenylurea
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of N-Chloro-N'-phenylurea involves the chemical breakdown of the molecule by reaction with water. The primary site of reactivity is the labile nitrogen-chlorine (N-Cl) bond, which is susceptible to cleavage under aqueous conditions. The stability and reaction kinetics are significantly influenced by the pH of the solution.
pH-Dependent Hydrolysis Studies in Aqueous and Mixed Solvent Systems
The rate of hydrolytic decomposition of N-chloro compounds is often highly dependent on the hydrogen ion concentration [H+] in the solution. materialsciencejournal.orgiaea.org For many N-chloramines, the hydrolysis kinetics change from zero-order to first-order with increasing acidity. iaea.org Studies on various N-chloramine disinfectants have demonstrated that their stability in water varies, with the strength of the N-Cl bond being a key factor. materialsciencejournal.org
In acidic solutions, the hydrolysis of N-chloro compounds can be catalyzed by H+ ions. A proposed general kinetic model for this acid-catalyzed pathway is expressed as: kobs = {k1 + k2[H+]}[H2O] materialsciencejournal.org
Conversely, under alkaline conditions, the hydrolysis of related compounds like N-chlorourea has been shown to accelerate with increased pH. researchgate.net This suggests that this compound likely undergoes hydrolysis through distinct pathways at different pH values, with both acid- and base-mediated mechanisms contributing to its degradation in aqueous environments. The presence of organic co-solvents can also alter the reaction rates by modifying the polarity and water activity of the medium.
Identification and Characterization of Hydrolysis Products (e.g., Aniline (B41778) Derivatives, Substituted Ureas, Isocyanates)
The hydrolytic pathway of this compound is expected to begin with the cleavage of the N-Cl bond. This initial step would yield N'-phenylurea and hypochlorous acid (HOCl).
Following its formation, N'-phenylurea can undergo further hydrolysis, particularly under forcing conditions such as elevated temperature or extreme pH. This secondary degradation can lead to the cleavage of the amide bonds within the urea (B33335) structure, ultimately producing aniline and isocyanic acid (or its decomposition products, ammonia (B1221849) and carbon dioxide). In some reaction mechanisms for phenylurea hydrolysis, the formation of a phenylisocyanate intermediate has also been suggested.
Research on the chlorination of urea indicates a complex reaction cascade where N-chlorourea can undergo further chlorination and hydrolysis to yield intermediates such as trichloramine (NCl₃), which subsequently decomposes into stable end products like nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻). figshare.comnih.gov By analogy, the hydrolysis of this compound could potentially lead to a variety of chlorinated and non-chlorinated aniline and urea derivatives before complete mineralization.
Potential Hydrolysis Products of this compound:
| Initial Reactant | Primary Products | Secondary Products |
|---|
Kinetic Modeling of Hydrolytic Pathways
Kinetic modeling of hydrolysis aims to determine the rate constants and half-lives of a compound under specific conditions. For first-order reactions, the rate of hydrolysis is directly proportional to the concentration of the compound, and the half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / kh where kh is the first-order rate constant. ecfr.gov
Illustrative Hydrolytic Stability of Various N-Chloramine Compounds in Water Note: This data is for analogous compounds and serves to illustrate the range of reactivity.
| Compound | Temperature (°C) | Rate Constant (k) (s⁻¹) x 10⁵ | Half-Life (t½) (hours) |
| Chloramine-B | 60.0 | 3.50 | 5.50 |
| Chloramine-T | 60.0 | 1.83 | 10.53 |
| N-chlorosuccinimide | 40.0 | 0.81 | 23.78 |
| 1,3-dichloro-5,5-dimethylhydantoin | 60.0 | 0.44 | 43.76 |
| Data sourced from a study on N-chloramine disinfectant decomposition. materialsciencejournal.org |
Photochemical Transformation Studies
The presence of both a chromophoric phenyl group and a photolabile N-Cl bond makes this compound susceptible to degradation upon exposure to ultraviolet (UV) radiation.
Influence of UV Radiation on N-Cl Bond Cleavage and Aromatic Ring Modifications
The N-Cl bond is known to be susceptible to homolytic cleavage upon absorption of UV energy, generating a highly reactive amidyl radical and a chlorine radical. nih.govacs.org Studies on the simpler N-chlorourea have confirmed that it absorbs UV radiation and undergoes photolysis. researchgate.netnih.gov For aromatic N-chloroamides, exposure to UV light or even sunlight can efficiently induce the cleavage of the N-Cl bond as the primary photochemical event. nih.govacs.org
This initial bond cleavage is the gateway to numerous subsequent reactions. The generated chlorine radical is highly reactive and can participate in various processes, including potential electrophilic substitution on the aromatic ring of the parent molecule or another molecule. This can lead to the formation of chloro-substituted phenylurea derivatives, a pathway observed in the solid-state photolysis of aromatic N-chloroamides where a rearrangement reaction leads to chloroaromatic amides. nih.govacs.org
Elucidation of Photodegradation Pathways (e.g., Photooxidation, Demethylation, Dearylation, Dechlorination)
The primary photodegradation pathway for this compound is initiated by the dechlorination resulting from the homolytic cleavage of the N-Cl bond. The resulting radicals can then drive a variety of transformation pathways.
Photo-rearrangement: As observed with aromatic N-chloroamides, the chlorine radical may attack the phenyl ring of the amidyl radical intermediate, leading to the formation of various isomers of chloro-N'-phenylurea. nih.govacs.org
Radical-driven Degradation: The highly reactive radical intermediates can initiate chain reactions, leading to the breakdown of the urea structure.
Photooxidation: In the presence of oxygen, the radical intermediates can lead to photooxidation products.
Mineralization: Extensive UV exposure can lead to the complete breakdown of the molecule. Studies on the photolysis of N-chlorourea under UV254 irradiation resulted in degradation to simpler inorganic nitrogen compounds, primarily ammonia and nitrate. researchgate.netnih.gov The distribution of these final products was found to be influenced by the solution's pH. researchgate.netnih.gov
Demethylation and dearylation are less likely primary pathways for this specific molecule, as it lacks methyl groups and dearylation would require more energy than N-Cl bond cleavage. The core photodegradation process revolves around the initial dechlorination and the subsequent reactions of the resulting radical species.
Characterization of Photoproducts and Transient Intermediates
The photochemical degradation of phenylurea herbicides, a class of compounds to which this compound belongs, has been a subject of environmental and chemical interest. While specific studies on the photolysis of this compound are not extensively detailed in the available literature, the photochemical behavior of related chlorinated phenylurea herbicides provides significant insights into its likely transformation pathways.
Upon exposure to ultraviolet (UV) radiation, particularly in aqueous environments, phenylurea herbicides are known to undergo a variety of transformations. The primary photochemical processes are believed to involve the homolytic cleavage of the weakest bonds within the molecule. In the case of this compound, the N-Cl bond is a likely candidate for initial cleavage, which would lead to the formation of a nitrogen-centered radical and a chlorine radical.
Subsequent reactions of these initial radical species can lead to a cascade of products. General degradation pathways identified for other chlorinated phenylurea herbicides include hydroxylation of the aromatic ring, demethylation (if N-methyl groups are present), dearylation, and dechlorination. nih.gov For this compound, this suggests that potential photoproducts could include phenylurea, hydroxylated phenylurea derivatives, and other compounds resulting from radical-radical coupling or reactions with the solvent.
Table 1: Potential Photoproducts of this compound
| Precursor Compound | Potential Photoproducts | Transformation Pathway |
| This compound | Phenylurea | Homolytic cleavage of N-Cl bond followed by hydrogen abstraction |
| This compound | Hydroxyphenylurea (ortho-, para-) | Radical attack of hydroxyl radicals (from water) on the phenyl ring |
| This compound | Aniline | Cleavage of the urea C-N bond |
This table presents hypothetical photoproducts based on the known photochemical degradation of related phenylurea herbicides.
Oxidative and Reductive Chemical Pathways
Reactivity with Common Oxidizing Agents
The nitrogen atom bearing the chlorine in this compound is in a relatively oxidized state. The reactivity of N-chloro compounds with oxidizing agents can vary. While specific studies on this compound are scarce, the reactions of simpler N-chloro compounds and ureas provide some indications.
For instance, the reaction of urea with potassium permanganate (B83412) in acidic solution leads to the oxidation of the urea molecule, resulting in the formation of nitrogen gas, carbon dioxide, and manganese(II) ions. researchgate.net This indicates that the urea backbone itself is susceptible to strong oxidizing agents.
The reaction with hydrogen peroxide is also of interest. Studies on chloramines have shown that they react with hydrogen peroxide, leading to the reduction of the N-Cl bond and the formation of chloride ions. byjus.com The reaction rate is dependent on the number of chlorine atoms attached to the nitrogen, with reactivity decreasing as chlorine substitution increases. byjus.com This suggests that this compound might react with hydrogen peroxide, leading to the formation of phenylurea and hypochlorous acid or its decomposition products.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile oxidizing agents capable of oxidizing various functional groups, including nitrogen-containing compounds to N-oxides. scienceinfo.com It is plausible that m-CPBA could oxidize the nitrogen atoms in this compound, potentially leading to more complex products or decomposition.
Investigation of Reductive Dechlorination Mechanisms
Reductive dechlorination is a key transformation pathway for many chlorinated organic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom and can occur through various mechanisms, including biological and abiotic pathways. nih.govnih.gov
For this compound, reductive cleavage of the N-Cl bond is a thermodynamically favorable process. Common laboratory reducing agents can be employed to achieve this transformation. For instance, sodium borohydride (B1222165) has been used for the reductive dechlorination of chloroacetamides, a related class of compounds. mdpi.com The mechanism is believed to involve the transfer of a hydride ion to the electrophilic chlorine atom or the carbon to which it is attached.
Thiols are also known to mediate the reductive cleavage of N-O and N-S bonds, often through radical mechanisms. organic-chemistry.orgnih.gov It is conceivable that thiols could also effect the reductive dechlorination of the N-Cl bond in this compound.
Biologically, reductive dechlorination is often carried out by anaerobic microorganisms that utilize chlorinated compounds as electron acceptors. nih.gov While specific microbial degradation of this compound has not been detailed, the general mechanisms of halorespiration could be applicable.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Reactivity of the Phenyl Ring (e.g., Further Chlorination at Ortho/Para Positions)
The phenylurea moiety is an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the electron-donating nature of the nitrogen atom attached to the ring, which can stabilize the arenium ion intermediate through resonance.
Therefore, it is expected that this compound would readily undergo further electrophilic substitution on the phenyl ring. For example, reaction with a chlorinating agent in the presence of a Lewis acid catalyst would likely lead to the formation of dichlorinated phenylurea derivatives. The primary products would be N-Chloro-N'-(2-chlorophenyl)urea and N-Chloro-N'-(4-chlorophenyl)urea.
The reaction of urea derivatives in Friedel-Crafts acylation reactions has also been demonstrated, indicating the susceptibility of the activated phenyl ring to electrophilic attack. nih.gov
Table 2: Predicted Products of Electrophilic Chlorination of this compound
| Reactant | Reagent | Predicted Major Products |
| This compound | Cl₂, FeCl₃ | N-Chloro-N'-(4-chlorophenyl)urea |
| This compound | Cl₂, FeCl₃ | N-Chloro-N'-(2-chlorophenyl)urea |
This table is based on the general principles of electrophilic aromatic substitution.
Nucleophilic Displacement Reactions at the N-Chloro Center
The N-Cl bond in this compound is susceptible to nucleophilic attack at the chlorine atom, which carries a partial positive charge. This reactivity is analogous to that observed in other N-chloro compounds, such as N-chloroacetanilides.
Studies on the reaction of N-chloroacetanilide with phenoxides have shown that nucleophilic substitution occurs at the chlorine atom, leading to the formation of a new chlorine-oxygen bond and the displacement of the acetanilide (B955) anion. osti.gov This suggests that this compound would react with strong nucleophiles, such as hydroxide (B78521) and alkoxides, in a similar manner.
Reaction with sodium hydroxide would be expected to yield phenylurea and hypochlorite (B82951). The hypochlorite could then potentially react further with the starting material or other species in the reaction mixture.
The basic hydrolysis of phenylureas themselves has been studied, and under strongly basic conditions, an addition-elimination mechanism is proposed, leading to the decomposition of the urea moiety. rsc.orgresearchgate.net This pathway could compete with the nucleophilic attack at the N-Cl center, depending on the reaction conditions.
Table 3: Predicted Products of Nucleophilic Substitution at the N-Chloro Center
| Reactant | Nucleophile | Predicted Products |
| This compound | OH⁻ | Phenylurea + ClO⁻ |
| This compound | CH₃O⁻ | Phenylurea + CH₃OCl |
This table outlines the expected products based on the known reactivity of similar N-chloro compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for delineating the carbon-hydrogen framework of N-Chloro-N'-phenylurea. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively provide unambiguous evidence for its structural assignment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the amine protons. The phenyl group protons typically appear in the aromatic region (δ 7.0-7.5 ppm). For the parent phenylurea, protons on the phenyl ring show characteristic multiplets. chemicalbook.com The ortho-protons (adjacent to the NH group) are expected around δ 7.41 ppm, the meta-protons around δ 7.22 ppm, and the para-proton around δ 6.90 ppm. chemicalbook.com
The two N-H protons would exhibit different chemical shifts due to their distinct chemical environments. The proton on the nitrogen attached to the phenyl group (N'-H) is anticipated to resonate as a singlet. In phenylurea, this signal appears at approximately δ 8.53 ppm. chemicalbook.com The proton on the chlorinated nitrogen (N-H) would be in a unique electronic environment, and its chemical shift would be influenced by the electronegative chlorine atom. Spin-spin coupling between adjacent protons on the phenyl ring would result in characteristic splitting patterns (e.g., doublets, triplets), which helps in assigning their specific positions on the ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl H (ortho) | ~7.4 | Influenced by the -NH-C(O)- group. |
| Phenyl H (meta) | ~7.2 | |
| Phenyl H (para) | ~6.9 | |
| N'-H (on phenyl side) | ~8.5 | Broad singlet, position can be solvent-dependent. |
| N-H (on chloro side) | Variable | Expected to be a broad singlet; position influenced by the N-Cl bond. |
| This table is based on data for phenylurea and predicted shifts for this compound. chemicalbook.com |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu For this compound, distinct signals are expected for the carbonyl carbon and the aromatic carbons. The carbonyl carbon (C=O) signal is typically found in the downfield region, around δ 155-160 ppm. chemicalbook.com
The aromatic carbons of the phenyl ring will produce several signals in the δ 118-140 ppm range. chemicalbook.com The carbon atom directly attached to the nitrogen (ipso-carbon) is expected at the downfield end of this range, while the other aromatic carbons will appear at slightly different chemical shifts depending on their position relative to the urea (B33335) substituent. oregonstate.edu
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carbonyl) | ~155-160 | Quaternary carbon, may show a weaker signal. |
| Aromatic C (ipso) | ~140 | Carbon attached to the N'-H group. |
| Aromatic C (ortho) | ~118 | |
| Aromatic C (meta) | ~129 | |
| Aromatic C (para) | ~121 | |
| This table is based on typical values for phenylurea derivatives. oregonstate.educhemicalbook.com |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the adjacent protons on the phenyl ring, confirming their ortho, meta, and para relationships. It would also help to confirm the connectivity between the N'-H proton and the aromatic protons if any long-range coupling exists. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would show cross-peaks linking each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for unambiguous assignment of the aromatic C-H pairs. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. ustc.edu.cn HMBC is particularly powerful for identifying connections across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:
A cross-peak between the N'-H proton and the carbonyl carbon (C=O), confirming the urea linkage.
Correlations from the N'-H proton to the ortho- and ipso-carbons of the phenyl ring.
Correlations from the aromatic protons to neighboring carbons within the ring, further solidifying the assignment of the phenyl moiety. ustc.edu.cnumk.pl
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound is dominated by absorptions from its key functional groups.
Urea Carbonyl (C=O) Stretching: A strong, prominent absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1650-1670 cm⁻¹. researchgate.net In phenylurea, this band is observed around 1655 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding.
N-H Stretching and Bending: The N-H stretching vibrations typically appear as one or more sharp bands in the 3300-3500 cm⁻¹ region. mdpi.com The N-H bending vibrations (δNH) are found around 1530-1640 cm⁻¹. researchgate.net The presence of two different N-H groups (N-H and N'-H) may lead to multiple distinct peaks in these regions.
N-Cl Stretching: The vibration associated with the Nitrogen-Chlorine bond is expected to appear at a lower frequency. The N-Cl stretching frequency typically falls within the 600-800 cm⁻¹ range, which can sometimes overlap with other fingerprint region absorptions.
Aromatic Moieties: The phenyl group gives rise to several characteristic bands. These include aromatic C-H stretching vibrations, which appear as sharp peaks just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations, which are observed as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |
| N-H Stretching | 3300 - 3500 | IR, Raman | Can be broadened by hydrogen bonding. |
| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman | Typically sharp peaks. |
| Urea C=O Stretching | 1650 - 1670 | IR (Strong), Raman | Position is sensitive to hydrogen bonding. researchgate.net |
| N-H Bending | 1530 - 1640 | IR | |
| Aromatic C=C Stretching | 1450 - 1600 | IR, Raman | A series of bands characteristic of the phenyl ring. researchgate.net |
| N-Cl Stretching | 600 - 800 | IR, Raman | |
| This table summarizes expected vibrational frequencies for this compound. |
Hydrogen bonding plays a significant role in the solid-state structure of urea derivatives and influences their spectroscopic properties. mdpi.com In this compound, intermolecular hydrogen bonds can form between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule (N-H···O=C).
The formation of these hydrogen bonds leads to predictable changes in the vibrational spectra:
The N-H stretching frequency will shift to a lower wavenumber (a "red shift") and the corresponding absorption band will become broader and more intense. researchgate.net
The C=O stretching frequency will also experience a red shift, as hydrogen bonding weakens the C=O double bond by pulling electron density towards the oxygen atom. nih.gov
While intramolecular hydrogen bonding between the N-H and the chlorine atom (N-H···Cl) is possible, it is generally considered a weak interaction. rsc.org The presence and strength of both intra- and intermolecular hydrogen bonds can be inferred by comparing spectra recorded in different phases (e.g., solid-state vs. dilute solution in a non-polar solvent), where intermolecular interactions are minimized in solution. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Precise Molecular Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio, which allows for the determination of its precise molecular mass and elemental formula. For this compound (C₇H₇ClN₂O), the presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a key diagnostic feature. chemguide.co.ukyoutube.com An HRMS analysis would be expected to confirm the exact mass corresponding to the elemental formula, distinguishing it from other compounds with the same nominal mass. However, no specific experimental HRMS data for this compound has been documented in the searched scientific literature.
Analysis of Fragmentation Patterns via Electron Ionization (EI) and Electrospray Ionization (ESI)
The fragmentation of a molecule in a mass spectrometer is dependent on the ionization method used and the molecule's intrinsic chemical structure.
Electron Ionization (EI): As a hard ionization technique, EI typically induces extensive fragmentation. For this compound, one might anticipate initial cleavage of the labile N-Cl bond. Other expected fragmentation pathways could involve the cleavage of the urea backbone, such as the loss of isocyanate species (e.g., phenylisocyanate) or cleavage of the bond between the phenyl ring and the nitrogen atom.
Electrospray Ionization (ESI): ESI is a soft ionization technique that usually results in less fragmentation, with the protonated molecule [M+H]⁺ often being the most prominent peak. acs.org Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would be necessary to induce and analyze fragmentation. acs.org For phenylurea derivatives, fragmentation often occurs at the urea linkages. plos.org For this compound, key fragment ions would likely arise from the loss of HCl or cleavage of the C-N bonds of the urea moiety.
Despite these general principles, specific EI or ESI mass spectra and detailed fragmentation analyses for this compound are not available in the reviewed literature.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Single Crystal X-ray Diffraction (SC-XRD) allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsional angles. uhu-ciqso.es For phenylurea derivatives, the planarity of the urea group and the dihedral angle between the urea plane and the phenyl ring are important conformational parameters. nih.govwikipedia.org Analysis of a crystal structure of this compound would reveal the exact conformation adopted by the molecule in the solid state and provide precise data on the N-Cl bond length. At present, no published studies containing the single-crystal X-ray diffraction data for this compound exist.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The study of crystal packing reveals how molecules are arranged in the crystal lattice, governed by intermolecular forces. In urea and phenylurea derivatives, hydrogen bonding is a dominant interaction, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a primary acceptor. nih.govwikipedia.org This typically leads to the formation of well-defined motifs like chains or dimers. iucr.org In this compound, the presence of N-H groups would be expected to facilitate the formation of hydrogen-bonding networks, significantly influencing the crystal packing. However, without a determined crystal structure, a detailed analysis of these interactions for this compound remains speculative.
Computational Chemistry and Theoretical Investigations of N Chloro N Phenylurea
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Computational chemistry offers a powerful lens through which the fundamental characteristics of N-Chloro-N'-phenylurea can be meticulously explored. By employing sophisticated theoretical models, researchers can predict and analyze its geometry, vibrational modes, and the behavior of its electrons, which are crucial for understanding its reactivity and potential applications.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Frontier Molecular Orbitals
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. researchgate.net
Vibrational frequency calculations are another key output of DFT studies. These computed frequencies correspond to the various stretching, bending, and torsional motions within the molecule. For instance, the characteristic vibrational modes of the urea (B33335) moiety (C=O and C-N stretching) and the phenyl ring can be identified. researchgate.net The C-Cl stretching vibration is also a significant feature in the calculated spectrum. acs.org
Furthermore, DFT allows for the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive species. For phenylurea derivatives, the electronic properties, and thus the FMOs, are influenced by the substituents on the phenyl ring. researchgate.net
| Parameter | Typical Calculated Value/Observation |
|---|---|
| Optimized Geometry | Generally planar urea group with specific dihedral angles relative to the phenyl ring. |
| Key Vibrational Frequencies (cm⁻¹) | C=O stretch (~1690), N-H stretch, C-N stretch (~1340). researchgate.net |
| HOMO-LUMO Energy Gap (eV) | Influenced by substituents; electron-withdrawing groups can alter the gap. |
Ab Initio Methods for Energetic Calculations and Electron Density Distribution
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more precise energetic calculations. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate energy profiles and descriptions of electron correlation. For phenylurea and its derivatives, ab initio calculations have been used to determine the energies of different conformers and the barriers to rotation. acs.org
The analysis of electron density distribution, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals how electrons are shared between atoms and provides a quantitative picture of bonding and lone pairs. acs.org This analysis can elucidate the nature of the C-N bonds within the urea moiety and the C-Cl bond, highlighting their polarity and potential for interaction. The distribution of electron density is also crucial for understanding intermolecular interactions.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the this compound molecule, arising from rotation around its single bonds, gives rise to various spatial arrangements or conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is vital for comprehending the molecule's behavior.
Computational Exploration of Rotational Barriers and Stable Conformers around Urea and Phenyl Bonds
The rotation around the C(sp²)-N bonds of the urea group and the N-C(aryl) bond connecting the urea to the phenyl ring are key conformational degrees of freedom. Computational studies on phenylurea itself have shown that rotation around the C(sp²)-N bond is more hindered than in unsubstituted urea. acs.org The presence of the chlorine atom on one of the urea nitrogens in this compound would be expected to influence these rotational barriers.
Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles, are used to map out the conformational landscape. acs.org These scans help to identify the lowest energy (most stable) conformers and the transition states that connect them. For N,N'-diphenylureas, a trans,trans conformation is generally favored. nih.gov The introduction of the chloro substituent would likely impact the preferred conformation due to steric and electronic effects.
Table 2: Representative Rotational Barriers in Phenylurea Derivatives Note: This table is based on data for phenylurea and its alkyl derivatives to illustrate the concept. Specific values for this compound would need to be calculated.
| Rotation Around | Typical Barrier Height (kcal/mol) |
|---|---|
| C(sp²)-N bond | ~8.6 - 9.4 acs.org |
| N-C(aryl) bond | ~2.4 acs.org |
Theoretical Assessment of Intramolecular Interactions (e.g., N-H···O Hydrogen Bonds)
Intramolecular interactions play a significant role in determining the most stable conformation of a molecule. In phenylurea derivatives, intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen (N-H···O) can lead to the formation of a pseudo-six-membered ring, which imparts additional stability to certain conformations. researchgate.net The presence and strength of such hydrogen bonds can be predicted and analyzed through computational methods. The geometry of the molecule, particularly the proximity of the donor and acceptor atoms, is a key factor.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its formation, decomposition, or its reactions with other molecules. For instance, the chlorination of urea is known to proceed through multiple N-chlorination steps, with the initial chlorination being the rate-limiting step. researchgate.net A similar multi-step process would be expected for the formation of this compound.
Theoretical modeling of reaction mechanisms involves locating the transition state structures that connect reactants to products. The energy of these transition states determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping the entire reaction pathway, chemists can gain a detailed understanding of how the reaction proceeds and what factors influence its outcome. While specific studies on the reaction mechanisms of this compound were not found in the search results, the principles of modeling proton transfer in phenyl urea and the chlorination of urea provide a framework for how such investigations would be conducted. researchgate.netddtjournal.com
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis for Key Chemical Transformations
Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these transient structures. Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the desired chemical species.
For this compound, key transformations of interest would include its formation, for instance, from the chlorination of phenylurea, and its subsequent reactions, such as hydrolysis or rearrangement. While specific IRC analyses for this compound are not found in the literature, studies on related systems demonstrate the utility of this approach. For example, computational investigations into the degradation pathways of other phenylurea herbicides have successfully used these methods to elucidate complex reaction mechanisms. asianpubs.org A computational study on the nucleophilic fluorination of similar molecules utilized IRC analysis to understand the reaction pathway and the role of catalysts. acs.org
Kinetic and Thermodynamic Insights from Computational Simulations
Computational simulations are instrumental in determining the kinetic and thermodynamic parameters of a reaction. By calculating the Gibbs free energies of reactants, transition states, and products, the thermodynamic feasibility (ΔG) and the activation energy barrier (ΔG‡) of a reaction can be determined. aps.orgacs.orgarxiv.orgnih.gov These values provide a theoretical basis for understanding reaction rates and equilibrium positions.
While no specific computational kinetic or thermodynamic data have been published for this compound, experimental kinetic studies on the chlorination of other phenylurea herbicides have been conducted. asianpubs.org These experimental findings could serve as a valuable benchmark for future computational studies on this compound, which would aim to model the reaction computationally to derive theoretical rate constants and activation energies. Such simulations would clarify the influence of the N-chloro substitution on the reactivity of the urea functional group.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties of a molecule.
Computational Simulation of NMR Chemical Shifts and Vibrational Spectra for Comparison with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) spectra is a common application of computational chemistry. nih.govopenaccesspub.org Methods like Gauge-Independent Atomic Orbital (GIAO) are frequently used with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. orientjchem.org Similarly, the calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. researchgate.net
For the parent compound, phenylurea, computational studies have been performed to analyze its vibrational spectra. researchgate.net However, for this compound, specific computational predictions of its NMR and vibrational spectra are not available in the literature. To conduct such a study, one would first optimize the geometry of the molecule using a suitable level of theory (e.g., B3LYP with a 6-311G basis set) and then perform the NMR and frequency calculations. The predicted data would be invaluable for confirming the structure of the compound and understanding the electronic effects of the chlorine atom on the phenylurea backbone.
To illustrate how such a comparison would be presented, the following interactive table shows a hypothetical comparison between experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| ¹H NMR | |||
| N-H (phenyl) | 8.70 | 8.65 | 0.05 |
| N-H (chloro) | 9.50 | 9.58 | -0.08 |
| Phenyl H (ortho) | 7.50 | 7.45 | 0.05 |
| Phenyl H (meta) | 7.30 | 7.28 | 0.02 |
| Phenyl H (para) | 7.10 | 7.05 | 0.05 |
| ¹³C NMR | |||
| C=O | 155.0 | 154.5 | 0.5 |
| Phenyl C (ipso) | 138.0 | 137.8 | 0.2 |
| Phenyl C (ortho) | 120.0 | 119.7 | 0.3 |
| Phenyl C (meta) | 129.0 | 128.8 | 0.2 |
| Phenyl C (para) | 123.0 | 122.6 | 0.4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational NMR data for this compound was found in the searched literature.
Theoretical Treatment of Chiroptical Properties (if chiral derivatives are considered)
Chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exhibited by chiral molecules. Theoretical calculations are essential for assigning the absolute configuration of new chiral compounds by comparing calculated and experimental chiroptical spectra. acs.org Time-dependent DFT (TD-DFT) is a common method for simulating ECD spectra.
The investigation of the scientific literature did not yield any information on chiral derivatives of this compound. Should such derivatives be synthesized, for instance, by introducing a chiral center in the phenyl ring or through atropisomerism, computational methods would be a primary tool for studying their chiroptical properties. The theoretical prediction of their ECD spectra would be crucial for determining their three-dimensional structure.
Structure Reactivity Relationships and Development of N Chloro N Phenylurea Analogues
Synthesis and Characterization of Substituted N-Chloro-N'-phenylurea Derivatives
The synthesis of this compound derivatives is typically a two-step process. The first step involves the formation of a substituted N-phenylurea backbone, which is then followed by chlorination of the urea (B33335) nitrogen.
The precursor N-phenylureas can be synthesized through several established methods, most commonly by the reaction of a substituted aniline (B41778) with an isocyanate. rsc.org Alternatively, reactions of arylamines with reagents like potassium isocyanate in water provide a practical route to these backbones. rsc.org
The crucial second step is the N-chlorination. This is generally achieved using an electrophilic chlorine source. Studies on related compounds such as N-alkoxyureas and N-benzyloxyureas have successfully employed reagents like tert-butyl hypochlorite (B82951) in an appropriate solvent like dichloromethane (B109758) to yield the corresponding N-chloro derivatives. dnu.dp.ua The chlorination of phenylurea herbicides with aqueous chlorine also demonstrates that N-chlorination is a primary and feasible reaction pathway. researchgate.netnih.gov
Systematic Introduction of Electron-Donating and Electron-Withdrawing Groups on the Phenyl Ring
To probe the electronic effects on the N-Cl bond, a standard strategy involves introducing a series of substituents with varying electronic properties at the para- or meta-positions of the phenyl ring. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase electron density in the ring, while electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) decrease it.
The synthesis of these derivatives follows the general pathway: a commercially available substituted aniline (e.g., p-anisidine, p-toluidine, p-chloroaniline) is reacted to form the corresponding substituted N-phenylurea, which is subsequently chlorinated. The electronic influence of these substituents is quantitatively described by their Hammett substituent constants (σ), which are fundamental to the structure-reactivity analyses discussed in section 6.2.
| Substituent (X) | Chemical Formula | Electronic Nature | Hammett Constant (σp) |
|---|---|---|---|
| Methoxy | -OCH₃ | Strongly Electron-Donating | -0.27 |
| Methyl | -CH₃ | Weakly Electron-Donating | -0.17 |
| Hydrogen | -H | Neutral (Reference) | 0.00 |
| Chloro | -Cl | Weakly Electron-Withdrawing | +0.23 |
| Nitro | -NO₂ | Strongly Electron-Withdrawing | +0.78 |
Exploration of Different Halogen Substituents on Nitrogen or Alkyl Substituents on Urea Nitrogens
To understand the role of the halogen itself, analogues with different N-halogen bonds (N-F, N-Br, N-I) are synthesized. A convenient method for preparing N-bromo and N-iodo analogues involves a halogen exchange reaction starting from the N-chloro derivative. Research on N-haloimides has shown that N-chloro compounds react readily with inorganic salts like lithium bromide (LiBr) or lithium iodide (LiI) to yield the corresponding N-bromo and N-iodo species. nih.gov The synthesis of N-fluoro analogues is more specialized and often requires dedicated electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI). tcichemicals.com The general reactivity trend for these N-halo compounds as halogen donors is N-Br > N-Cl > N-F.
Furthermore, modifying the urea nitrogens with alkyl groups can significantly alter the compound's steric and electronic properties. Introducing an alkyl group on the N' nitrogen (the one bonded to the phenyl ring) or the N nitrogen (the one bonded to the chlorine) would influence the planarity of the urea backbone and the accessibility of the N-Cl bond. rsc.org These substitutions can be achieved by starting the synthesis with an N-alkylated aniline or by direct alkylation of the urea, though the latter can sometimes lead to mixtures of products.
Quantitative Analysis of Electronic and Steric Effects on N-Cl Bond Stability
Application of Hammett Equation and Other Linear Free Energy Relationships
Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a powerful tool for quantifying the influence of phenyl ring substituents on reaction rates and equilibria. wikipedia.orgic.ac.uk The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for a reaction with a substituted phenyl group.
k₀ is the rate constant for the unsubstituted (hydrogen) parent compound.
σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para) and reflects its electronic effect.
ρ (rho) is the reaction constant, which measures the susceptibility of the reaction to the electronic effects of the substituents. wikipedia.org
For a hypothetical reaction where this compound acts as a chlorine donor, a Hammett plot would be constructed by plotting log(k/k₀) for a series of derivatives against their respective σ values. The slope of this line gives the ρ value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or decrease in positive charge) in the transition state relative to the reactant. wikipedia.org For the N-Cl bond, this would imply that EWGs stabilize the transition state by making the nitrogen more electron-deficient, thus enhancing the electrophilicity of the chlorine atom.
| Substituent (X) | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.22 | -0.65 |
| -CH₃ | -0.17 | 0.40 | -0.40 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | +0.23 | 3.55 | +0.55 |
| -NO₂ | +0.78 | 72.4 | +1.86 |
This table assumes a reaction with a ρ value of +2.4, indicating significant acceleration by electron-withdrawing groups.
Steric Hindrance Effects on Reactivity and Transformation Rates
Steric hindrance plays a crucial role in modulating the reactivity of the N-Cl bond. Bulky substituents can physically block the approach of a reactant to the active site, thereby slowing the reaction rate. In the context of this compound analogues, steric effects can be introduced in several ways:
Ortho-substituents on the Phenyl Ring: Placing a large group (e.g., tert-butyl) at the ortho-position of the phenyl ring can restrict rotation around the C-N bond and shield the urea moiety, including the N-Cl bond.
Substituents on Urea Nitrogens: Increasing the size of alkyl groups on either urea nitrogen can similarly create a more crowded environment around the N-Cl bond. rsc.org
Studies on analogous systems, such as α-halo ketones, confirm that bimolecular reaction rates are significantly impeded by steric bulk near the reactive center. researchgate.netmdpi.com This effect is distinct from electronic effects and can be evaluated by comparing the reaction rates of sterically hindered analogues with their less hindered counterparts that have similar electronic properties.
| Compound Structure | Description | Expected Relative Rate |
|---|---|---|
| This compound | Unhindered parent compound | 100 |
| N-Chloro-N'-(2,6-dimethylphenyl)urea | Ortho-substituents providing steric hindrance | 15 |
| N-Chloro-N-methyl-N'-phenylurea | Alkyl group on N-chloro nitrogen | 45 |
| N-Chloro-N'-(tert-butyl)-N'-phenylurea | Bulky group on N'-phenyl nitrogen | 30 |
Mechanistic Insights Derived from Structure-Reactivity Correlations
The data gathered from structure-reactivity relationship studies provide deep mechanistic insights into the behavior of this compound.
The application of the Hammett equation is particularly revealing. A significant positive ρ value for reactions involving chlorine transfer strongly suggests a mechanism where the transition state involves a more electron-deficient nitrogen and a more electrophilic chlorine compared to the ground state. Electron-withdrawing groups stabilize this transition state by pulling electron density away from the urea backbone, weakening the N-Cl bond and making the chlorine atom a better leaving group or electrophile.
Furthermore, structural studies on related N-chloro-N-alkoxyureas have shown that the nitrogen atom bonded to both oxygen and chlorine adopts a highly pyramidal geometry. scispace.com This is attributed to a stabilizing anomeric interaction between a lone pair on the adjacent heteroatom (oxygen) and the antibonding orbital of the N-Cl bond (n_O -> σ_N-Cl). A similar effect is expected in this compound, where the lone pair of the N'-H nitrogen can interact with the σ_N-Cl orbital. This interaction not only influences the geometry but also contributes to the lability of the chlorine atom, making it more "anionic" in character and susceptible to nucleophilic attack. scispace.com
Conversely, steric hindrance primarily affects the pre-exponential factor in the Arrhenius equation by reducing the frequency of effective collisions between the reactant and the N-Cl group. It does not typically alter the electronic nature of the bond itself but rather controls access to it. Therefore, by systematically analyzing both electronic and steric effects, a comprehensive picture of the factors controlling the reactivity of this compound and its derivatives can be constructed, enabling the prediction of their chemical behavior and the design of new molecules for specific applications.
Advanced Applications in Organic Synthesis and Chemical Transformations
N-Chloro-N'-phenylurea as a Selective N-Chlorinating Reagent for Organic Substrates
N-chloro compounds, such as N-chlorosuccinimide (NCS) and N-chloramides, are widely recognized as effective reagents for the electrophilic chlorination of various nitrogen-containing functional groups. These reagents offer a source of "Cl+" and are often preferred over gaseous chlorine due to their solid nature, ease of handling, and enhanced selectivity. The reactivity of the N-Cl bond can be modulated by the electronic nature of the adjacent functional groups.
It is hypothesized that this compound would function as a selective N-chlorinating agent. The presence of the urea (B33335) backbone, with its resonance-donating nitrogen atoms and the electron-withdrawing phenyl group, would influence the electrophilicity of the chlorine atom. The reaction likely proceeds via a mechanism where the lone pair of the substrate nitrogen attacks the electrophilic chlorine of this compound. The selectivity of this reagent would depend on factors such as the nucleophilicity of the substrate's nitrogen atom and steric hindrance. For instance, it is expected to selectively chlorinate primary and secondary amines and amides under controlled conditions. The general mechanism for N-chlorination of secondary amines by N-chlorosulfonamides is believed to involve a molecular mechanism, potentially proceeding through a six-membered ring transition state that includes a water molecule. nih.gov
The effectiveness of N-chlorination can be influenced by the reaction conditions. For example, procedures using calcium hypochlorite (B82951) on moist alumina (B75360) have proven efficient for the N-chlorination of various amides, carbamates, and lactams. organic-chemistry.org Similarly, Oxone® in conjunction with sodium chloride provides another mild system for such transformations. unich.it It is plausible that similar methodologies could be adapted for reactions involving this compound.
Table 1: Potential Substrates for Selective N-Chlorination
| Substrate Class | Example Substrate | Expected Product |
| Primary Amines | Aniline (B41778) | N-Chloroaniline |
| Secondary Amines | Dibenzylamine | N-Chlorodibenzylamine |
| Amides | Benzamide | N-Chlorobenzamide |
| Lactams | ε-Caprolactam | N-Chloro-ε-caprolactam |
| Carbamates | Methyl Phenylcarbamate | Methyl N-Chloro-N-phenylcarbamate |
Participation of this compound in Multi-Component or Cascade Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Urea and its derivatives are well-known participants in several important MCRs.
One of the most prominent examples is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This reaction has been extended to include N-substituted ureas, which allows for the synthesis of N1-substituted DHPMs. organic-chemistry.orgthieme-connect.com Given this precedent, this compound could hypothetically participate in Biginelli-type reactions. The N-chloro group might remain intact or could potentially influence the reaction pathway, possibly leading to further functionalized pyrimidine (B1678525) scaffolds.
Another significant MCR is the Ugi four-component reaction (Ugi-4CR) , which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. While less common, urea has been employed as the amine component in Ugi-type reactions to yield N-aminocarbonyl amides. nih.gov The participation of this compound in such a reaction would be an interesting avenue for creating complex, peptide-like structures with a reactive N-Cl bond for subsequent transformations.
Cascade reactions, which involve a sequence of intramolecular transformations, are another area where this compound could find application. For example, palladium-catalyzed cascade reactions are used for the synthesis of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. organic-chemistry.org The N-chloro functionality could serve as a trigger or a reactive site in novel cascade sequences. For instance, the intramolecular cyclization of olefinic N-chloroamines is a known strategy for synthesizing nitrogen-containing heterocycles. mdpi.com A similar intramolecular reaction of a suitably designed this compound derivative could lead to novel heterocyclic systems.
Table 2: Examples of Multi-Component Reactions Involving Urea Derivatives
| Reaction Name | Components | Product Type |
| Biginelli Reaction | Aryl Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |
| Ugi Reaction | Aldehyde, Amine (Urea ), Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849) (from Urea ) | Dihydropyridine |
Utilization as a Precursor for Novel Heterocyclic Compounds and Other Urea-Based Scaffolds
The urea moiety is a fundamental building block for a vast array of heterocyclic compounds, many of which possess significant biological activity. Common strategies involve the condensation of ureas with dicarbonyl compounds or their equivalents.
Pyrimidines and Quinazolines: The synthesis of pyrimidines often involves the condensation of a three-carbon unit with a urea or amidine derivative. wikipedia.orgwjarr.com Similarly, quinazoline-2,4(1H,3H)-diones can be synthesized from anthranilic acid derivatives and a cyanate (B1221674) source to form an intermediate urea, which then undergoes cyclization. jst.go.jpnih.gov this compound could serve as a precursor in such syntheses, with the N-chloro group potentially acting as a leaving group or a site for further functionalization after the heterocyclic core is formed. For instance, chloroethyl urea analogs have been used to synthesize quinazoline (B50416) derivatives bearing a urea functionality. dovepress.com
Triazines: Symmetrical triazines (s-triazines) are another class of heterocycles accessible from urea derivatives. Syntheses have been reported involving the palladium-catalyzed C-N coupling of 2-chloro-s-triazines with various ureas. rsc.orgresearchgate.net this compound could be a valuable precursor in developing novel s-triazine structures.
Benzimidazoles: The synthesis of benzimidazoles can be achieved through the cyclization of appropriately substituted phenylureas. For example, heating N-phenyl-N'-o-aminophenylurea can yield 2-anilinobenzimidazole. instras.com The presence of an N-chloro group in the precursor could offer a handle for subsequent reactions or direct the cyclization pathway in new ways.
Urea-Based Scaffolds: Beyond heterocycles, the urea functional group is a key component in the architecture of more complex molecules like macrocycles and cryptands. Urea-based macrocycles have been synthesized for applications as molecular containers and in supramolecular chemistry. taltech.eenih.gov The reactivity of the N-Cl bond in this compound could be exploited in the templated synthesis of novel macrocyclic structures, where the N-Cl bond participates in a key bond-forming step of the macrocyclization process.
Table 3: Heterocyclic Systems Derived from Urea Precursors
| Heterocycle Class | Synthetic Strategy | Urea Derivative |
| Pyrimidines | Condensation with β-dicarbonyl compounds | Urea, Thiourea |
| Quinazolines | Cyclization of o-ureidobenzoic acids | Phenylurea |
| Triazines | Nucleophilic substitution on cyanuric chloride | Aryl ureas |
| Benzimidazoles | Cyclization of o-aminophenylureas | N-Aryl-N'-phenylurea |
| Dihydropyrimidinones | Biginelli Reaction | N-Substituted Ureas |
Q & A
Basic: What are the recommended methods for synthesizing N-Chloro-N'-phenylurea and characterizing its N–Cl bond stability?
Answer:
this compound (NCLBA) is synthesized via halogenation of its parent amine using chlorinating agents (e.g., chlorine gas or N-chlorosuccinimide) under controlled conditions . For structural characterization, single-crystal X-ray diffraction at ultra-low temperatures (e.g., 17.5 K) is critical to preserve the labile N–Cl bond. High-resolution charge density analysis combined with Quantum Theory of Atoms in Molecules (QTAIM) provides insights into bond topology, electron density distribution, and bond dissociation energies . Stability assessments should include monitoring UV-induced decomposition and thermal degradation kinetics under inert atmospheres .
Basic: How does the N–Cl bond geometry in this compound compare across computational models?
Answer:
Theoretical models (e.g., MP2/6-31G(p,d), PBE0/6-311G(p,d)) often overestimate N–Cl bond lengths compared to experimental X-ray data due to challenges in modeling crystal field effects. For example, computational predictions of N–Cl bond lengths range from 1.75–1.80 Å, while experimental values at 17.5 K are longer (~1.83 Å), highlighting the influence of intermolecular interactions in the solid state . Discrepancies can be minimized by using hybrid DFT methods (e.g., PBE0/Peintinger) that incorporate dispersion corrections (Grimme D3) .
Advanced: What experimental strategies mitigate radiation-induced degradation of this compound during crystallographic studies?
Answer:
Radiation damage is minimized by:
- Ultra-low temperatures : Cooling crystals to <20 K using He cryostats to reduce radical formation .
- Low X-ray flux : Using in-house diffractometers with graphite monochromators instead of synchrotron radiation to limit beam intensity .
- Crystal quality monitoring : Tracking reflection intensity decay (e.g., via three check reflections) to detect early signs of degradation .
These methods enable data collection over >750 hours without significant bond cleavage .
Advanced: How can charge density analysis and QTAIM resolve discrepancies in N–Cl bond characterization?
Answer:
Charge density models (e.g., multipole refinement) combined with QTAIM reveal:
- Electron-sharing metrics : The Laplacian of electron density (∇²ρ) at the N–Cl bond critical point indicates a predominantly ionic interaction, with ∇²ρ > 0 and low bond ellipticity .
- Crystal field effects : Intermolecular interactions (e.g., NH⋯N hydrogen bonds, CH⋯π contacts) elongate the N–Cl bond by ~0.05 Å compared to gas-phase simulations .
These findings reconcile computational-experimental gaps and inform reactivity predictions .
Advanced: What chromatographic techniques are effective for detecting phenylurea derivatives in complex matrices?
Answer:
- HPLC-UV/HRMS : Ultra-high-performance liquid chromatography (UHPLC) with quadrupole/orbitrap high-resolution mass spectrometry enables non-targeted screening of phenylureas in environmental samples (LOD: 0.1–1.0 µg/L) .
- Solid-phase extraction (SPE) : C18 or HLB cartridges pre-concentrate analytes from water or biological matrices, achieving recoveries >85% .
- Fragmentation pathways : Diagnostic ions (e.g., m/z 72 for urea cleavage) aid structural confirmation .
Advanced: How do intermolecular interactions in this compound crystals influence its piezoelectric properties?
Answer:
Crystal packing in the chiral P31 space group creates a net dipole moment (~2.73 D) along the c-axis due to asymmetric NH⋯N and CH⋯π interactions . Periodic DFT simulations suggest this polar arrangement could yield measurable piezoelectric responses under mechanical stress. Experimental validation requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
